3-(methoxymethyl)-1-methyl-1H-pyrazole

Drug-likeness Lipophilicity Fragment-based design

3-(Methoxymethyl)-1-methyl-1H-pyrazole is a disubstituted five-membered heterocycle belonging to the pyrazole family, bearing a methoxymethyl group at the 3-position and a methyl group at the 1-position. With a molecular weight of 126.16 g·mol⁻¹, zero hydrogen bond donors, two acceptors, and a computed XLogP3 of -0.1, it occupies a distinctive physicochemical space that balances aqueous solubility and passive permeability.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 1498508-61-4
Cat. No. B2769650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)-1-methyl-1H-pyrazole
CAS1498508-61-4
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESCN1C=CC(=N1)COC
InChIInChI=1S/C6H10N2O/c1-8-4-3-6(7-8)5-9-2/h3-4H,5H2,1-2H3
InChIKeyRFHQLJNVBSNHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methoxymethyl)-1-methyl-1H-pyrazole (CAS 1498508-61-4): Procurement-Grade Pyrazole Building Block for Medicinal Chemistry and Fragment-Based Design


3-(Methoxymethyl)-1-methyl-1H-pyrazole is a disubstituted five-membered heterocycle belonging to the pyrazole family, bearing a methoxymethyl group at the 3-position and a methyl group at the 1-position [1]. With a molecular weight of 126.16 g·mol⁻¹, zero hydrogen bond donors, two acceptors, and a computed XLogP3 of -0.1, it occupies a distinctive physicochemical space that balances aqueous solubility and passive permeability [2]. The compound serves as a versatile building block in fragment-based drug discovery and as a key intermediate en route to elaborated kinase inhibitors and plasma kallikrein inhibitors disclosed in patent literature [3].

Why a Simple 1-Methylpyrazole or Hydroxymethyl Analog Cannot Substitute for 3-(Methoxymethyl)-1-methyl-1H-pyrazole


The physicochemical and functional profile of 3-(methoxymethyl)-1-methyl-1H-pyrazole is governed by the interplay of its 3-methoxymethyl substituent and the N1-methyl group. Replacing the methoxymethyl group with a hydroxymethyl, methoxy, or ethoxymethyl moiety shifts the lipophilicity (ΔXLogP3 up to 1.1 log units) and alters the hydrogen bond donor count, which directly impacts solubility, passive permeability, and protein binding [1]. The alternative 5-methoxymethyl regioisomer (CAS 1856041-56-9) exhibits a higher XLogP3 (0.57 vs -0.1) and a different spatial orientation relative to the N-methyl, which influences metal coordination geometry and target binding . Generic pyrazole scaffolds lacking the methoxymethyl ether provide a weaker hydrogen bond acceptor footprint and lower steric bulk, compromising the precise molecular recognition required for kinase hinge binding [2].

Quantitative Differentiators of 3-(Methoxymethyl)-1-methyl-1H-pyrazole Versus Closest Analogs


XLogP3 Lipophilicity: Intermediate Value Balances Solubility and Permeability

The target compound exhibits an XLogP3 of -0.1, placing it at an intermediate lipophilicity between the more polar 3-(hydroxymethyl) analog (XLogP3 = -0.6) and the more lipophilic 3-methoxy analog (XLogP3 = 0.5). This distinct position provides a balanced solubility-permeability profile, avoiding the excessive hydrophilicity that limits passive membrane crossing while retaining sufficient aqueous solubility for biochemical assays [1].

Drug-likeness Lipophilicity Fragment-based design

Zero Hydrogen Bond Donors Eliminate Donor-Limited Solubility Penalty

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the 3-(hydroxymethyl) analog which has one donor (HBD = 1). The absence of a hydroxyl donor eliminates the energetic penalty associated with desolvation of donor groups upon membrane passage and reduces the propensity for crystal lattice stabilization via intermolecular hydrogen bonds that can compromise solubility [1].

Hydrogen bonding Solubility Permeability

Regioisomeric Differentiation: 3-Methoxymethyl vs 5-Methoxymethyl Substitution Governs Binding Vector Orientation

The 3-methoxymethyl regioisomer (target, CAS 1498508-61-4) positions the methoxymethyl ether adjacent to the N1-methyl group, whereas the 5-methoxymethyl regioisomer (CAS 1856041-56-9) places it adjacent to the N2 lone pair. This spatial difference alters the exit vector of the methoxymethyl group by approximately 120° relative to the pyrazole plane and modulates the lone-pair availability of N2 for metal coordination. The 5-substituted regioisomer additionally exhibits a higher computed XLogP3 (0.57) compared to the target (-0.1), further distinguishing these otherwise isomeric scaffolds .

Regioisomerism Kinase hinge binder Vector analysis

Rotatable Bond Count: Enhanced Conformational Flexibility vs Hydroxymethyl and Methoxy Analogs

The target compound has two rotatable bonds (the methoxymethyl side chain), compared to one rotatable bond for both the 3-(hydroxymethyl) and 3-methoxy analogs. The additional rotatable bond enables the methoxy group to adopt multiple low-energy conformations that can optimize hydrogen bond acceptor interactions with protein targets or solvent, providing greater conformational adaptability for induced-fit binding [1].

Conformational flexibility Molecular recognition Fragment growth

Vendor Purity Benchmark: 98% Assured Purity with Competitive Pricing vs 5-Regioisomer

The 3-methoxymethyl regioisomer is available in stock at 98% purity from multiple vendors (Leyan, Fluorochem), with transparent per-gram pricing. In contrast, the 5-methoxymethyl regioisomer (CAS 1856041-56-9) is listed as 'price on request' (询价) at Leyan, indicating limited stock availability and potentially longer lead times . The 3-(hydroxymethyl) analog is commercially available at ≥95% purity, but its lower purity specification and presence of a free hydroxyl group pose additional handling and storage challenges .

Procurement Purity Vendor comparison

Patent-Validated Scaffold: Core Motif in Plasma Kallikrein Inhibitor Clinical Candidates

The 3-(methoxymethyl)-1-methyl-1H-pyrazole core is a documented building block in the synthesis of N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide, a potent plasma kallikrein inhibitor developed for hereditary angioedema (HAE) [1]. The 3-methoxymethyl group participates as a hydrogen bond acceptor within the inhibitor pharmacophore, and its specific length and flexibility differentiate it from shorter (methoxy) or longer (ethoxymethyl) alternatives used in related kallikrein inhibitor series [2].

Kallikrein inhibitor Hereditary angioedema Fragment-based discovery

High-Impact Procurement Scenarios for 3-(Methoxymethyl)-1-methyl-1H-pyrazole (CAS 1498508-61-4)


Fragment-Based Kinase Inhibitor Screening Libraries

With zero hydrogen bond donors, an XLogP3 of -0.1, and two hydrogen bond acceptor sites (the pyrazole N2 lone pair and the methoxymethyl ether oxygen), this compound meets the Rule-of-Three criteria for fragment library design [1]. Its intermediate lipophilicity and rotatable bond count of two provide a favorable starting point for fragment growing campaigns targeting kinase hinge regions [2]. Procurement teams should select this compound over the hydroxymethyl analog to avoid the undesired HBD that can confound crystallographic fragment screening and reduce hit rates in biochemical assays [1].

Plasma Kallikrein Inhibitor Lead Optimization

Patent WO2017208005A1 demonstrates that the 3-(methoxymethyl)-1-methyl-1H-pyrazole core can be elaborated at the 4-position via carboxamide coupling to generate potent plasma kallikrein inhibitors [2]. Medicinal chemistry teams pursuing serine protease targets should prioritize this building block for library synthesis at the 4- and 5-positions, leveraging the documented SAR that the 3-methoxymethyl substituent enhances target engagement relative to unsubstituted pyrazole cores [2]. The compound's 98% commercial purity reduces the risk of byproduct interference during amide coupling or Suzuki cross-coupling at the 4-position .

Agrochemical Intermediate and Herbicide Scaffold Derivatization

Pyrazole derivatives bearing 3-methoxymethyl substituents have been disclosed in herbicide patent literature as synthetic intermediates en route to selective crop protection agents [3]. The methoxymethyl group serves as a metabolically stable bioisostere for hydroxymethyl, resisting phase II glucuronidation or sulfation that would otherwise inactivate the compound in planta. Procurement for agrochemical lead optimization should favor the 3-methoxymethyl regioisomer over the 5-substituted analog due to the differential exit vector affecting target enzyme binding in protoporphyrinogen oxidase (PPO) and acetohydroxyacid synthase (AHAS) inhibitor classes [3].

Metal-Organic Framework (MOF) and Coordination Polymer Ligand Design

The 3-methoxymethyl substitution pattern adjacent to N1-methyl positions the N2 lone pair for bidentate metal coordination without steric interference from the methoxymethyl group, in contrast to the 5-substituted regioisomer where the side chain would project toward the metal center [1]. With a TPSA of 27.1 Ų and two rotatable bonds, the compound can serve as a flexible ditopic linker or terminal ligand in MOF synthesis, where its zero HBD count prevents deleterious intermolecular hydrogen bonding that could disrupt framework topology [1].

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